molecular formula C10H21NO B13309727 3-Amino-2-(4-methylcyclohexyl)propan-1-ol

3-Amino-2-(4-methylcyclohexyl)propan-1-ol

Cat. No.: B13309727
M. Wt: 171.28 g/mol
InChI Key: UDRRFWZLPQMWJY-UHFFFAOYSA-N
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Description

3-Amino-2-(4-methylcyclohexyl)propan-1-ol (CAS 1552250-96-0) is a versatile organic compound with a molecular formula of C10H21NO and a molecular weight of 171.28 g/mol . This amino alcohol features a primary amine group and a hydroxyl group on a propanol chain attached to a 4-methylcyclohexyl ring, making it a valuable building block in organic synthesis, particularly for the production of pharmaceuticals and other bioactive compounds . The specific stereoelectronic characteristics imparted by the 4-methylcyclohexyl ring can influence the selectivity of subsequent chemical reactions . The compound exhibits moderate stability under ambient conditions and is soluble in various polar organic solvents, which facilitates its handling in laboratory settings . Its controlled reactivity and high chemical purity make it a suitable intermediate for applications in medicinal chemistry and the development of specialized materials . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-amino-2-(4-methylcyclohexyl)propan-1-ol

InChI

InChI=1S/C10H21NO/c1-8-2-4-9(5-3-8)10(6-11)7-12/h8-10,12H,2-7,11H2,1H3

InChI Key

UDRRFWZLPQMWJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(CN)CO

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Amino-2-(4-methylcyclohexyl)propan-1-ol

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step pathway involving:

  • Starting materials : A cyclohexyl derivative (often 4-methylcyclohexylamine or related precursors) and an epoxide or halohydrin derivative of propanol.
  • Key reaction : Nucleophilic ring-opening of epoxides or substitution reactions to introduce the amino and hydroxyl groups in the correct positions.
  • Stereochemical control : Ensuring the correct stereochemistry at the chiral centers through selective reagents or catalysts.

This approach is consistent with the preparation of structurally related amino alcohols, such as 2-Amino-3-cyclohexylpropan-1-ol, which involves reaction of cyclohexylamine with epichlorohydrin followed by hydrolysis and acid treatment to yield the hydrochloride salt.

Specific Synthetic Routes

Epichlorohydrin-Based Route
  • Step 1 : Reaction of 4-methylcyclohexylamine with epichlorohydrin under controlled temperature (0–5 °C) to minimize side reactions.
  • Step 2 : Hydrolysis of the intermediate under alkaline conditions (pH 10–12) to open the epoxide ring and form the amino alcohol.
  • Step 3 : Acidification with hydrochloric acid to form the hydrochloride salt, facilitating purification.

This route benefits from high regio- and stereoselectivity and is scalable for industrial production.

Reductive Amination Approach

An alternative method involves:

  • Starting with 3-oxopropanol derivatives : These are reacted with 4-methylcyclohexylamine under reductive amination conditions, typically using sodium borohydride or related reducing agents.
  • Outcome : Formation of the amino alcohol with the 4-methylcyclohexyl substituent at the second carbon.
  • This method allows for the introduction of the amino group with control over stereochemistry and can be adapted for continuous flow synthesis to improve efficiency.
Cross-Coupling and Functionalization Strategies

Recent literature reports the use of palladium-catalyzed cross-coupling reactions (e.g., Negishi or Suzuki couplings) to attach cyclohexyl or methylcyclohexyl groups to amino alcohol scaffolds, followed by functional group manipulations to yield target compounds with enhanced structural diversity.

Reaction Conditions and Optimization

  • Temperature : Maintaining low temperatures (0–5 °C) during epichlorohydrin addition minimizes byproduct formation.
  • pH control : Alkaline hydrolysis ensures complete epoxide ring-opening.
  • Solvent choice : Polar solvents such as methanol, water, or dioxane are preferred to dissolve reactants and facilitate reaction kinetics.
  • Purification : Recrystallization from ethanol/water mixtures or chromatographic techniques yield products with purity >98%.

Industrial Production Considerations

  • Batch reactors : Used for scale-up with controlled addition of reagents and temperature monitoring.
  • Continuous flow reactors : Employed to enhance yield, reproducibility, and safety, especially for reductive amination steps.
  • Purification steps : Include recrystallization and chromatographic separation to remove impurities and unreacted starting materials.

Data Table: Summary of Preparation Methods and Conditions

Method Starting Materials Key Reagents/Conditions Advantages Yield/Purity
Epichlorohydrin Reaction 4-Methylcyclohexylamine, Epichlorohydrin 0–5 °C, pH 10–12 hydrolysis, HCl treatment High regioselectivity, scalable >90% yield, >98% purity
Reductive Amination 3-Oxopropanol derivatives, 4-Methylcyclohexylamine NaBH4 or similar reductant, methanol, RT to 50 °C Stereocontrol, adaptable to flow Moderate to high yield
Pd-Catalyzed Cross-Coupling Amino alcohol precursors, boronic acids Pd(dppf)Cl2 catalyst, dioxane, 80–110 °C Structural diversity, selective Variable, >50% typical

Research Findings and Analysis

  • The epichlorohydrin route remains the most commonly reported and industrially viable method due to its straightforward approach and high purity outcomes.
  • Reductive amination offers flexibility in modifying the amino alcohol backbone for analog synthesis and can be integrated into continuous manufacturing processes.
  • Cross-coupling methods expand the chemical space around the cyclohexyl substituent, enabling the synthesis of derivatives for biological activity screening.
  • Control of stereochemistry is critical, as the biological activity of chiral amino alcohols depends on the absolute configuration at the amino and hydroxyl-bearing carbons.
  • Solubility in polar solvents facilitates downstream biological assays and chemical modifications, with methanol and water commonly used.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The 4-methylcyclohexyl group in the target compound introduces steric bulk and non-polar character, likely reducing water solubility compared to aromatic analogs. In contrast, the 4-bromo-2-fluoro-6-methoxyphenyl substituent in CAS 2228772-64-1 adds electronegative atoms, enhancing dipole interactions and solubility in polar solvents . The absence of aromaticity in the cyclohexyl derivative may lower metabolic reactivity compared to phenyl-containing analogs, which are prone to cytochrome P450-mediated oxidation.
  • Hypothesized Physicochemical Behavior :

    • Lipophilicity (logP) : The cyclohexyl analog is predicted to have a higher logP (~2.5–3.0) than the bromo-fluoro-methoxy analog (~1.8–2.2) due to reduced polar surface area.
    • Melting Point : Bulky cyclohexyl groups typically elevate melting points, whereas halogenated phenyl derivatives may exhibit lower melting points due to disrupted crystal packing.

Research Findings and Limitations

  • Similar intramolecular H-bonding between the -NH₂ and -OH groups may occur in the target compound.
  • CAS Registry Utility : The CAS database’s comprehensive indexing of over 144 million substances underscores its reliability for identifying structural analogs, though experimental data gaps remain .

Biological Activity

3-Amino-2-(4-methylcyclohexyl)propan-1-ol is an organic compound notable for its structural features, which include an amino group, a hydroxyl group, and a cyclohexyl ring with a methyl substituent. These functional groups contribute to its potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The chemical structure of this compound allows for versatile reactivity due to the presence of both amino and hydroxyl groups, which can participate in various chemical interactions. The compound's molecular formula is C11_{11}H21_{21}N1_{1}O1_{1}, and its ability to engage in hydrogen bonding and electrostatic interactions with biomolecules suggests potential modulation of biological pathways.

Mechanisms of Biological Activity

Research indicates that the amino and hydroxyl functional groups enable this compound to interact with proteins and enzymes through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds, enhancing solubility and interaction with biological macromolecules.
  • Nucleophilic Reactions : The hydroxyl group may participate in nucleophilic attacks, potentially influencing enzyme activity.

These interactions could lead to modulation of various biological pathways, although specific pharmacological studies are still limited.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-methylpropanolLacks cyclohexyl ringSimpler structure without cycloalkane features
4-MethylcyclohexanoneContains cyclohexyl ring but lacks amino/hydroxylKetone functionality instead of amino/hydroxyl groups
3-Amino-2-methylphenolContains phenolic structureDifferent aromatic character; lacks cycloalkane features
2-Amino-((4-methylcyclohexyl)amino)propanolSimilar amine structureVariation in functional groups affecting reactivity

The distinct combination of functional groups in this compound provides it with unique biological activity that differentiates it from other similar compounds .

Q & A

Q. Quality Control Data :

BatchEnantiomeric Purity (HPLC)Residual Solvents (ppm)
A99.2% eeEtOH <500
B98.8% eeHexane <50

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